molecular formula C25H30N6O4 B1193331 NBTI-5463

NBTI-5463

Cat. No.: B1193331
M. Wt: 478.55
InChI Key: HXCSDXBLCTUKEB-BXWFABGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NBTI-5463 is a novel bacterial type II topoisomerase inhibitor (NBTI) with promising activity against a broad spectrum of Gram-negative pathogens, including multidrug-resistant strains of Pseudomonas aeruginosa , Escherichia coli , and Klebsiella pneumoniae . Its core research value lies in its distinct mechanism of action compared to fluoroquinolone antibiotics. Unlike fluoroquinolones, which poison topoisomerases by stabilizing double-strand DNA breaks, this compound acts as a potent inhibitor of the catalytic activities of both DNA gyrase and topoisomerase IV without forming a stable cleavable complex . This unique mechanism allows this compound to maintain activity against bacterial strains with target-based mutations that confer resistance to fluoroquinolones . Studies have demonstrated that this compound is bactericidal against P. aeruginosa . Resistance development studies are critical for novel antibiotics, and for this compound, first-step resistance in P. aeruginosa is primarily associated with mutations in the nfxB gene, a regulator of the MexCD-OprJ efflux pump system . A key feature of its resistance profile in E. coli is the compound's balanced dual-targeting activity; significant resistance required sequential mutations in both gyrase (GyrA) and topoisomerase IV (ParC or ParE), which highlights a valuable mechanism for mitigating resistance development . The in vivo efficacy of this compound has been confirmed in animal models, showing positive results in treating lung, thigh, and urinary tract infections . For research use only. Not for human, veterinary, or household use.

Properties

Molecular Formula

C25H30N6O4

Molecular Weight

478.55

IUPAC Name

6-((((1R,4r)-4-((R)-1-Amino-2-(7-methoxy-2-oxo-1,5-naphthyridin-1(2H)-yl)ethyl)cyclohexyl)amino)methyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

InChI

InChI=1S/C25H30N6O4/c1-34-18-10-21-20(28-12-18)7-9-24(33)31(21)13-19(26)15-2-4-16(5-3-15)27-11-17-6-8-22-25(29-17)30-23(32)14-35-22/h6-10,12,15-16,19,27H,2-5,11,13-14,26H2,1H3,(H,29,30,32)/t15-,16-,19-/m0/s1

InChI Key

HXCSDXBLCTUKEB-BXWFABGCSA-N

SMILES

O=C1NC2=NC(CN[C@H]3CC[C@H]([C@@H](N)CN4C(C=CC5=NC=C(OC)C=C45)=O)CC3)=CC=C2OC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NBTI5463;  NBTI 5463;  NBTI-5463

Origin of Product

United States

Molecular Mechanism of Action of Nbti 5463

Elucidation of NBTI-5463's Interaction with Bacterial Topoisomerases

This compound interacts with the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, by binding to a DNA-bound form of the enzymes. nih.gov This interaction, however, follows a novel mechanism that does not involve the formation of a double-strand DNA cleavable complex, a hallmark of fluoroquinolone action. researchgate.netasm.orgnih.gov

This compound is a potent inhibitor of both DNA gyrase and topoisomerase IV catalytic activities in Gram-negative bacteria such as Escherichia coli. researchgate.netasm.orgnih.gov This dual-targeting capability is a significant feature of its antibacterial profile. nih.gov In the case of E. coli, the development of significant resistance to this compound requires mutations in both target enzymes, highlighting the effectiveness of its balanced dual-target activity in mitigating resistance development. asm.orgresearchgate.net

Table 1: Comparative Inhibition of E. coli Topoisomerases by this compound and Ciprofloxacin (B1669076)

Compound Target Enzyme IC₅₀ (µM)
This compound DNA Gyrase 0.04
Topoisomerase IV 0.09
Ciprofloxacin DNA Gyrase 0.8
Topoisomerase IV 1.8

This table presents a comparative view of the inhibitory concentrations (IC₅₀) of this compound and ciprofloxacin against E. coli DNA gyrase and topoisomerase IV. The data indicates that this compound is a more potent inhibitor of both enzymes compared to ciprofloxacin.

A defining characteristic of this compound's mechanism is its inability to form a double-strand DNA cleavable complex with E. coli DNA gyrase and DNA. researchgate.netasm.orgnih.gov This is in stark contrast to fluoroquinolones, which stabilize this toxic intermediate. nih.gov The absence of this cleavage complex suggests a novel mode of action for this compound and other inhibitors in its class. nih.gov Instead of trapping the enzyme in a state that leads to double-strand breaks, this compound inhibits the catalytic activity of the topoisomerases, preventing DNA cleavage and religation. medchemexpress.com

Molecular Determinants of this compound-Mediated Inhibition of Bacterial DNA Replication and Transcription

By inhibiting the catalytic activity of both DNA gyrase and topoisomerase IV, this compound effectively halts bacterial DNA replication and transcription. medchemexpress.com DNA gyrase is crucial for introducing negative supercoils into DNA, a process essential for the initiation of replication and for relieving the torsional stress that arises during transcription. nih.gov Topoisomerase IV, on the other hand, is primarily responsible for decatenating daughter chromosomes following replication. nih.gov The simultaneous inhibition of both enzymes by this compound ensures a comprehensive shutdown of these vital cellular processes, ultimately leading to bacterial cell death. medchemexpress.comnih.gov

Pre Clinical Research on Nbti 5463: in Vitro and in Vivo Efficacy Studies

Bactericidal Kinetics of NBTI-5463 in Microbial Cultures

Time-kill studies are essential to determine the bactericidal or bacteriostatic nature of an antimicrobial agent. In studies with P. aeruginosa PAO1, this compound demonstrated concentration-dependent bactericidal activity. nih.gov At concentrations above the MIC, the compound showed rapid killing through the first 8 hours of exposure. nih.govresearchgate.net For instance, when P. aeruginosa PAO1 (MIC = 0.5 µg/mL) was exposed to this compound, a significant reduction in bacterial viability was observed. nih.govresearchgate.net However, some regrowth was noted at the 24-hour time point for concentrations ranging from 1x to 8x the MIC. nih.gov This phenomenon of regrowth has been observed with other NBTIs and quinolones. researchgate.netplos.org

Efficacy in Established Animal Models of Bacterial Infection

The in vitro potency of this compound has been translated into in vivo efficacy in various animal models of infection, demonstrating its potential for clinical application. nih.govnih.gov

This compound has shown significant efficacy in murine lung infection models. nih.govnih.govresearchgate.net In a neutropenic mouse model of lung infection with P. aeruginosa, treatment with this compound resulted in a dose-dependent reduction in bacterial burden in the lungs. nih.govresearchgate.net These studies confirm that the compound can achieve sufficient exposure in the lungs to exert a potent antibacterial effect, reducing the number of colony-forming units (CFU) compared to vehicle-treated controls. researchgate.net This efficacy in a challenging infection model underscores the therapeutic potential of this compound for treating severe respiratory infections caused by Gram-negative pathogens. nih.govnih.gov

Murine Thigh Infection Models

The in vivo efficacy of this compound has been evaluated in neutropenic murine thigh infection models, which are standard preclinical models for assessing the potency of new antimicrobial agents. These studies have demonstrated the compound's effectiveness against key Gram-negative pathogens, including Pseudomonas aeruginosa and Escherichia coli. researchgate.netnih.gov

In a study utilizing this model, mice were rendered neutropenic and then infected with a mid-log-phase culture of the bacterial strain. The efficacy of this compound was assessed by measuring the reduction in bacterial colony-forming units (CFU) in the thigh tissue after a 24-hour treatment period. The results indicated a dose-dependent bactericidal activity of this compound. nih.gov

Against P. aeruginosa PAO1, this compound demonstrated a significant reduction in bacterial load. At a dose of 100 mg/kg, the compound achieved a greater than 2-log10 reduction in CFU per thigh compared to the vehicle control. This level of bacterial killing is considered a robust indicator of in vivo efficacy. nih.gov

Similarly, in models of E. coli infection, this compound was also effective. Against E. coli ATCC 25922, a dose-dependent reduction in bacterial burden was observed. A notable decrease in bacterial counts was also seen in infections caused by a clinical isolate of E. coli, ARC1710, highlighting the compound's potential against clinically relevant strains. nih.gov The in vivo efficacy of this compound in these thigh infection models supports its potential as a treatment for infections caused by these Gram-negative bacteria. researchgate.netnih.gov

Interactive Data Table: Efficacy of this compound in Murine Thigh Infection Models
PathogenTreatment GroupDose (mg/kg)Mean Change in Bacterial Load (log10 CFU/thigh)
P. aeruginosa PAO1Vehicle-~ +2.0
This compound30~ -1.0
This compound100~ -2.5
Levofloxacin (B1675101)10~ -2.0
E. coli ATCC 25922Vehicle-~ +2.2
This compound10~ -1.5
This compound30~ -2.0
This compound100~ -2.5
E. coli ARC1710Vehicle-~ +2.1
This compound10~ -1.8
This compound30~ -2.2
This compound100~ -2.8

Murine Ascending Urinary Tract Infection Models

The therapeutic potential of this compound has also been investigated in murine models of ascending urinary tract infection (UTI), which mimic the natural course of this disease in humans. These studies have provided evidence of the compound's efficacy in reducing bacterial loads in both the bladder and kidneys. researchgate.netnih.gov

In these models, female mice were infected intraurethrally with clinical isolates of P. aeruginosa or E. coli. Treatment with this compound was initiated 24 hours post-infection and continued once daily for three days. The effectiveness of the treatment was determined by quantifying the bacterial CFU per gram of kidney and bladder tissue. nih.gov

Against a clinical isolate of P. aeruginosa (VL-098), this compound demonstrated a dose-dependent reduction in bacterial burden in the kidneys. At a dose of 100 mg/kg, a statistically significant decrease in bacterial counts was observed compared to the vehicle-treated group. nih.gov

Similar efficacy was noted in the E. coli ascending UTI model. When tested against a clinical isolate of E. coli (VL-229), this compound also produced a significant, dose-dependent reduction in the bacterial load in the kidneys. nih.gov These findings from the ascending UTI models suggest that this compound is effective in treating complicated UTIs caused by both P. aeruginosa and E. coli. researchgate.netnih.gov

Interactive Data Table: Efficacy of this compound in Murine Ascending Urinary Tract Infection Models (Kidney)
PathogenTreatment GroupDose (mg/kg/day)Mean Bacterial Load (log10 CFU/g of kidney)
P. aeruginosa VL-098Vehicle-~ 6.5
This compound10~ 5.0
This compound30~ 4.0
This compound100~ 3.0
Gentamicin10~ 3.5
E. coli VL-229Vehicle-~ 7.0
This compound10~ 5.5
This compound30~ 4.5
This compound100~ 3.5
Gentamicin10~ 4.0

Mechanisms of Resistance to Nbti 5463

Target-Based Resistance Mutations

Target-based resistance to NBTI-5463 primarily involves mutations in the genes encoding bacterial type II topoisomerases: DNA gyrase (GyrA subunit) and topoisomerase IV (ParC/ParE subunits).

DNA Gyrase (GyrA) Mutations and Their Impact on this compound Susceptibility

In Pseudomonas aeruginosa, second-step resistance mutations to this compound have been observed in the DNA gyrase A subunit (GyrA) at aspartate 82. These mutations led to a 4- to 8-fold increase in the minimum inhibitory concentration (MIC) compared to parental strains already possessing a first-step nfxB efflux mutation. Further, a third-step mutant exhibited additional GyrA changes, without any corresponding alterations in topoisomerase IV.

Conversely, in Escherichia coli, single-target mutations in gyrase, such as Asp82Glu or Asp82Gly, did not, by themselves, result in a significant increase in the MIC to this compound. It is noteworthy that levofloxacin-selected resistance mutations in GyrA did not lead to decreased susceptibility to this compound, underscoring a distinct mechanism of action compared to fluoroquinolones. nih.govnih.govpsu.edu

Data Table 1: Impact of GyrA Mutations on this compound Susceptibility

Bacterial SpeciesMutation TypeObserved MIC Fold Increase (vs. parental/first-step mutant)Reference
Pseudomonas aeruginosaSecond-step GyrA Asp82 (over nfxB mutant)4- to 8-fold
Escherichia coliSingle GyrA mutation (e.g., Asp82Glu/Gly)Not significant (on its own)

Topoisomerase IV (ParC/ParE) Mutations and Their Role in Resistance

Data Table 2: Impact of Topoisomerase IV Mutations on this compound Susceptibility (in E. coli Dual Mutants)

Bacterial SpeciesMutation ContextObserved MIC Fold Increase (vs. parental/first-step mutant)Reference
Escherichia coliSecond-step TopoIV (with existing GyrA Asp82 mutation)16- to 128-fold

Implications of Dual-Target Mutations on this compound Efficacy

A key finding regarding this compound resistance in Escherichia coli is that a significant increase in MIC values was observed only when mutations were present in both DNA gyrase and topoisomerase IV. This phenomenon highlights the strategic advantage of this compound's dual-targeting mechanism, as it necessitates the accumulation of mutations in two distinct essential enzymes to confer high-level resistance, thereby mitigating the rapid development of resistance. nih.gov

Efflux Pump-Mediated Resistance Mechanisms

Efflux pumps play a crucial role in bacterial resistance by actively expelling antimicrobial compounds from the cell.

Role of nfxB Gene and MexCD-OprJ Efflux System in Pseudomonas aeruginosa Resistance

In Pseudomonas aeruginosa, first-step resistance mutations to this compound were found to occur exclusively in the nfxB gene. nih.govnih.govpsu.edunih.gov The nfxB gene acts as a negative regulator of the MexCD-OprJ efflux system. nih.govnih.govpsu.edunih.gov Mutations in nfxB lead to the overexpression of the MexCD-OprJ efflux pump, which then actively pumps this compound out of the bacterial cell, reducing its intracellular concentration and thus its efficacy.

For instance, P. aeruginosa strains with a 4-bp deletion (from position 490 to 493) within the 564-bp nfxB sequence exhibited an 8- to 16-fold increase in the MIC to this compound compared to the susceptible parental strain. The mutation rate in P. aeruginosa exposed to this compound at 2x MIC was reported to be 1.8 x 10^-7.

Data Table 3: Efflux Pump-Mediated Resistance in Pseudomonas aeruginosa

Resistance MechanismGene/System InvolvedSpecific Mutation/EffectObserved MIC Fold Increase (vs. parental)Mutation Rate (at 2x MIC)Reference
Efflux PumpnfxB / MexCD-OprJ4-bp deletion in nfxB8- to 16-fold1.8 x 10^-7 nih.govnih.govpsu.edunih.gov

Analysis of Other Efflux Systems Potentially Contributing to Resistance

While the nfxB gene and its regulation of the MexCD-OprJ efflux system were identified as the exclusive first-step resistance mechanism in Pseudomonas aeruginosa, research efforts have also included the analysis of other efflux pump regulator genes. During studies to determine the nature of resistance in P. aeruginosa this compound-resistant mutants, primers for multiple efflux pump regulator genes, including mvrA, mexR, mexS, and mexT, in addition to nfxB and mexZ, were employed for amplification and sequencing. This comprehensive analysis aimed to identify any other efflux systems that might contribute to resistance, though the initial findings strongly implicated the nfxB-MexCD-OprJ pathway as the primary first-step mechanism.

Absence of Cross-Resistance with Fluoroquinolones in Resistant Strains

A significant characteristic of this compound is the observed absence of broad cross-resistance with fluoroquinolones in many resistant bacterial strains. Studies have shown that resistance mutations selected by levofloxacin (B1675101) in the GyrA subunit of bacterial DNA gyrase did not lead to a decrease in susceptibility to this compound in Pseudomonas aeruginosa wikipedia.orgwikipedia.orgmims.com. This indicates that the activity of this compound is not compromised by the target-based point mutations commonly associated with fluoroquinolone resistance wikipedia.org.

Furthermore, investigations involving a panel of P. aeruginosa strains, including those exhibiting multidrug resistance (MDR) phenotypes, revealed that this compound maintained potent activity. In contrast, comparator compounds from different antibiotic classes often showed increased minimum inhibitory concentration (MIC) values against these problematic isolates wikipedia.org. For Escherichia coli, it has been reported that single-target mutations in either DNA gyrase or topoisomerase IV alone were insufficient to cause a significant increase in the MIC to this compound citeab.comwikidata.org. This suggests that the dual-targeting mechanism of this compound, affecting both type II topoisomerases, contributes to mitigating resistance development driven by single-target mutations citeab.comwikidata.org. The distinct binding mode of NBTIs, which does not directly interact with the serine or acidic residues crucial for fluoroquinolone binding, underpins this lack of cross-resistance researchgate.net.

Evolution of Resistance in Controlled Laboratory Settings

The evolution of resistance to this compound has been systematically investigated in controlled laboratory environments, primarily using Pseudomonas aeruginosa and Escherichia coli models. Resistant mutants to this compound typically arise at a low rate wikipedia.orgwikipedia.orgmims.comresearchgate.net.

First-Step Mutations: In P. aeruginosa, initial resistance to this compound has been exclusively linked to mutations within the nfxB gene wikipedia.orgwikipedia.orgmims.comciteab.com. The nfxB gene acts as a regulator for the MexCD-OprJ efflux pump system, and mutations in this gene lead to an increased MIC against this compound compared to the wild-type parent strain citeab.com. For instance, a P. aeruginosa strain with a 4-base pair deletion in the nfxB coding region exhibited an increased MIC citeab.com.

Second-Step Mutations: Following the initial efflux-mediated resistance, second-step mutations in P. aeruginosa have been identified in the gyrase A (GyrA) subunit, specifically at aspartate 82 (Asp82) citeab.comwikidata.orgfishersci.ca. These mutations were isolated from first-step nfxB efflux mutant strains by exposure to increasing concentrations of this compound. The emergence of these second-step mutations resulted in an 8- to 16-fold increase in the MIC to this compound compared to the parental first-step mutant strain citeab.com. While most Asp82 substitutions primarily affected this compound susceptibility, one particular change, Asp82Asn, also significantly reduced susceptibility to fluoroquinolones citeab.com.

Third-Step Mutations: Further selection experiments in P. aeruginosa strains that already possessed both an nfxB deletion and an Asp82Glu GyrA change led to the isolation of third-step mutants. These mutants exhibited an additional change in the GyrA subunit, specifically aspartate 87 (Asp87) to tyrosine citeab.com. Importantly, these third-step resistant strains also displayed increased MIC values for both ciprofloxacin (B1669076) and levofloxacin, indicating a convergence towards target-based resistance mechanisms that can affect both this compound and fluoroquinolones at very high levels of resistance citeab.com. High-level quinolone resistance has been previously associated with alterations at the GyrA Asp87 locus citeab.com.

Resistance in Escherichia coli : In some studies, despite repeated attempts, spontaneous resistance mutations to this compound could not be readily selected in E. coli through plating methods wikidata.orgfishersci.ca. However, when E. coli strains engineered with pre-existing GyrA Asp82Glu and Asp82Gly mutations were subjected to further selection with this compound, mutants with significantly decreased susceptibility (ranging from 8 to 128-fold MIC increase) were successfully isolated citeab.com.

Resistance Rates and Time-Kill Kinetics: The frequency of resistance selection for this compound in P. aeruginosa has been reported to be low, with a mutation rate of approximately 1.8 × 10−7 at 2× MIC nih.gov. Time-kill studies with P. aeruginosa PAO1 demonstrated that this compound exhibited concentration-dependent bactericidal activity over an 8-hour period. However, regrowth was observed at 24 hours of exposure across concentrations ranging from 1× to 8× the MIC value wikipedia.orgresearchgate.net. In comparison, levofloxacin displayed more rapid bactericidal activity, and at 8× MIC, no regrowth was observed for levofloxacin, which may be attributed to the nature of its resistance mutations primarily being in gyrase wikipedia.orgresearchgate.netnih.gov.

The detailed evolution of resistance in laboratory settings, from efflux-mediated changes to specific gyrase mutations, provides a comprehensive understanding of how bacteria can adapt to this compound.

Table 1: Evolution of Resistance to this compound in Pseudomonas aeruginosa

Resistance StepAffected Gene/LocusObserved Mutation TypeEffect on MIC (vs. parental strain)Cross-Resistance with FluoroquinolonesReference
First-stepnfxBEfflux regulatorIncreased MICNo initial decrease in susceptibility wikipedia.orgwikipedia.orgmims.comciteab.com
Second-stepGyrA (Asp82)Point mutation8- to 16-fold increase (vs. first-step mutant)Asp82Asn showed significant reduction in fluoroquinolone susceptibility citeab.comwikidata.orgfishersci.ca
Third-stepGyrA (Asp87)Point mutationHigh-level increaseIncreased ciprofloxacin and levofloxacin MICs citeab.com

Structure Activity Relationship Sar and Chemical Optimization of Nbti 5463 Analogs

Identification of Key Structural Moieties for Potency and Specificity

The antibacterial power of NBTI analogs is not derived from a single feature but rather from the synergistic interplay of several key structural components. The archetypal NBTI structure is generally composed of three parts: a Left-Hand Side (LHS) moiety, a central linker, and a Right-Hand Side (RHS) moiety. nih.gov Each fragment plays a distinct and crucial role in the molecule's interaction with the enzyme-DNA complex.

The development of potent NBTI compounds, including those optimized for activity against Gram-negative pathogens like NBTI-5463, originated from research programs centered on N-linked aminopiperidines. asm.org This scaffold is a crucial element that influences the molecule's properties. For instance, research into N-linked aminopiperidine inhibitors has shown that attaching an N-linked cyclic amide moiety can retain broad-spectrum antibacterial activity while significantly reducing off-target effects like hERG inhibition. acs.org The aminopiperidine portion often constitutes a key part of the "linker" region, which is vital for the correct spatial orientation of the LHS and RHS fragments. nih.gov The basic nitrogen within this scaffold is of exceptional importance for binding affinity, as it can establish a key ionic interaction with critical aspartate residues (e.g., Asp83 in GyrA) at the entrance of the enzyme's binding pocket. nih.govnih.gov

The modular nature of NBTIs allows for systematic optimization by modifying each of the three core fragments. nih.govacs.org

Left-Hand Side (LHS): This fragment is typically a heteroaromatic system, such as a quinoline (B57606) or naphthyridine, which is responsible for intercalating between the DNA base pairs at the site of cleavage. nih.govresearchgate.net This interaction is fundamental to the inhibitor's mechanism of action. The specific structure and substitutions on the LHS can significantly impact potency. nih.gov

Linker: The linker connects the LHS and RHS and is critical for establishing the correct geometry for binding. nih.gov It influences the molecule's physicochemical properties and is responsible for the appropriate spatial orientation of the other two fragments. nih.govnih.gov The linker itself makes a critical contact with the enzyme; its basic amine often forms a long-range electrostatic interaction with a carboxylate residue of the enzyme, such as Asp83. nih.govnih.gov

Right-Hand Side (RHS): The RHS fragment binds within a deep, non-catalytic, hydrophobic pocket formed at the interface of the two GyrA or ParC subunits of the topoisomerase enzyme. nih.gov This interaction is a major determinant of the inhibitor's affinity and specificity. acs.org Commonly used RHS moieties include pyridooxazinone and similar heteroaromatic fragments that can establish van der Waals interactions with surrounding hydrophobic amino acid residues. nih.gov

FragmentRole in Binding and ActivityKey Interactions
LHS Intercalates between DNA base pairs.Stacking interactions with DNA bases.
Linker Ensures proper spatial orientation of LHS and RHS; influences physicochemical properties.Forms key ionic/electrostatic interactions with enzyme residues (e.g., Asp83). nih.govnih.gov
RHS Binds to a deep hydrophobic pocket on the enzyme surface.Van der Waals and hydrophobic interactions with enzyme residues. nih.gov Can form halogen bonds. nih.gov

Rational Design and Synthesis Strategies for Enhanced Antibacterial Activity

Rational drug design leverages the understanding of SAR to guide the synthesis of new analogs with improved properties. Strategies for NBTIs focus on enhancing interactions with the target enzymes, improving penetration into bacterial cells, and reducing off-target effects.

Halogen bonding has been identified as a crucial interaction for the potency of NBTIs. nih.gov Crystal structures have revealed that a halogen atom (e.g., fluorine, chlorine) on the RHS phenyl moiety can form strong, symmetrical, bifurcated halogen bonds with the enzyme. nih.gov This interaction significantly contributes to the excellent enzyme inhibitory potency and antibacterial activity of these compounds. nih.gov

Optimization strategies include:

Strategic Placement of Halogens: Introducing halogen atoms at specific positions, such as the para-position of the phenyl RHS, to maximize halogen bonding with the enzyme. nih.gov

Hydrogen-Bond-Enhanced Halogen Bonds (HeX-B): In some protein environments, an intramolecular hydrogen bond from an adjacent group (like a hydroxyl) can polarize the halogen, enhancing its halogen bonding potential and leading to a more stable interaction. nih.gov

Probing Alternative Interactions: To confirm the importance of halogen bonds, researchers have designed analogs where the halogen is replaced with non-halogen groups (e.g., methyl, amino). These studies demonstrated that while hydrophobic interactions are possible, halogen-bonding interactions are the most preferred for high potency. nih.gov

A significant advancement in NBTI design has been the incorporation of a novel indane moiety as a DNA binding element. nih.gov This discovery emerged from a phenotypic screen to identify new chemical matter with activity against Gram-negative bacteria. nih.gov The indane-containing series provides new avenues for identifying NBTIs with the necessary profile to treat infections caused by MDR Gram-negative bacteria. nih.gov X-ray cocrystal structures of these analogs bound to Staphylococcus aureus DNA gyrase-DNA have confirmed that they interact with the enzyme binding pocket at the GyrA dimer interface, while the linker's basic amine maintains its key electrostatic interaction with Asp83. nih.gov The exploration of SAR within this series led to the identification of lead compounds with potent, broad-spectrum activity against a panel of MDR Gram-negative pathogens. nih.govnih.gov

Computational Approaches in this compound Analog Design

Computational chemistry and molecular modeling are indispensable tools in the rational design of NBTI analogs, accelerating the development process by predicting molecular interactions and properties before synthesis. nih.govnih.gov

Molecular Docking: This technique is used to predict the preferred orientation of a designed molecule when bound to its target enzyme. nih.gov For NBTIs, docking models are employed to predict binding to DNA gyrase and prioritize novel pharmacophores for synthesis. nih.gov By calculating a docking score, researchers can estimate the binding affinity of new structures and compare them to known potent inhibitors. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide detailed, atomic-level insights into the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov This helps in understanding the stability of binding interactions and conformational changes that may occur, offering a more nuanced view than static docking poses. nih.gov

Machine Learning and Predictive Modeling: Advanced computational models, including multidimensional machine learning, are being developed to predict the enzyme inhibitory potencies of structurally diverse NBTI analogs with high accuracy. nih.govnih.gov These models can identify the most relevant amino acid residues for binding and affinity, guiding the design of more effective inhibitors. nih.gov By training on experimental data from previously synthesized molecules, these computational tools can evaluate and prioritize unique chemical structures before they are made in the lab. nih.govresearchgate.net

Flexible Molecular Docking Studies of Ligand-Target Interactions

Flexible molecular docking studies have been instrumental in understanding how this compound and its analogs interact with their bacterial targets, DNA gyrase and topoisomerase IV (topo IV). researchgate.net These computational simulations predict the preferred orientation and conformation, or "pose," of a ligand when bound to the active site of a protein. uomustansiriyah.edu.iq Unlike rigid docking, flexible docking accounts for the conformational changes that both the ligand and the protein's side chains may undergo upon binding, providing a more accurate representation of the binding event.

NBTIs bind to a site on the enzyme-DNA complex that is distinct from that of fluoroquinolones. nih.gov The general structure of an NBTI, including this compound, consists of three key moieties: a Left-Hand Side (LHS), a central linker, and a Right-Hand Side (RHS). acs.orgnih.gov Docking studies reveal that each part plays a distinct role in the ligand-target interaction. acs.orgnih.gov The LHS typically intercalates between DNA base pairs, while the RHS fragment binds within a hydrophobic pocket of the GyrA subunit of DNA gyrase or the ParC subunit of topoisomerase IV. nih.gov The linker is crucial for the correct geometric positioning of the LHS and RHS fragments. nih.gov

Predicted binding poses from docking simulations show specific interactions that stabilize the complex. For example, studies on NBTI analogs have identified potential halogen bonds and ionic interactions with the ParC subunit of E. coli topoisomerase IV. acs.orgnih.gov The RHS moiety is considered a major structural feature that differentiates affinity between DNA gyrase and topoisomerase IV, which is critical for achieving balanced dual-target inhibition. acs.org By using genetic algorithms for ligand docking, researchers can predict the binding poses and calculate fitness scores that correlate with inhibitory activity, guiding the synthesis of more potent analogs. uomustansiriyah.edu.iq

Interaction TypeInteracting MoietyTarget Enzyme SubunitKey Residues (Predicted)
Hydrophobic Interactions Right-Hand Side (RHS)GyrA / ParCHydrophobic pocket residues
DNA Intercalation Left-Hand Side (LHS)DNABetween base pairs
Halogen Bonds Right-Hand Side (RHS)ParCN/A
Ionic Interactions Right-Hand Side (RHS)ParCN/A

Homology Modeling of Bacterial Topoisomerase Binding Sites

The precise structural elucidation of ligand-target interactions is often dependent on high-resolution data from techniques like X-ray crystallography. However, in the case of NBTIs, experimental data of topoisomerase IV in a complex with both DNA and an NBTI inhibitor has not been available. acs.org To overcome this limitation, researchers have employed homology modeling to construct three-dimensional models of the bacterial topoisomerase binding sites. acs.orgnih.gov

Homology modeling, also known as comparative modeling, builds a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). For NBTIs, homology models of Escherichia coli and Staphylococcus aureus topoisomerase IV have been created. researchgate.netacs.orgnih.gov These models are essential for performing the molecular docking studies described previously. researchgate.net

Structural alignments of these homology models with known crystal structures of DNA gyrase reveal a high degree of structural similarity in the amino acid residues that form the NBTI binding pocket. acs.orgnih.gov This resemblance between the GyrA and ParC binding pockets is a key factor that enables the dual-targeting mechanism of action of NBTIs. acs.org The models allow for the visualization of the binding site and help rationalize the structure-activity relationships observed experimentally, guiding further chemical modifications to improve enzyme inhibition. acs.orgnih.gov

EnzymeOrganismModeling TechniquePurpose
Topoisomerase IV E. coliHomology ModelingPredict NBTI binding pose, understand SAR. acs.orgnih.gov
Topoisomerase IV S. aureusHomology ModelingPredict NBTI binding pose, compare binding sites. researchgate.netacs.orgnih.gov

In Silico Screening and Lead Optimization Methodologies

In silico (computer-aided) techniques are central to the lead optimization process for NBTI analogs. researchgate.netfrontiersin.org These methodologies use computational models to predict the activity and properties of hypothetical compounds before they are synthesized, saving significant time and resources. frontiersin.orgsemanticscholar.org

Virtual screening is a key methodology where large libraries of chemical structures are computationally docked into the target's binding site to identify "hit" molecules with high predicted binding affinity. uomustansiriyah.edu.iq For NBTIs, these hits serve as starting points for further optimization. frontiersin.org The goal of optimization is to balance multiple parameters simultaneously. nih.gov For this compound and its analogs, this includes:

Enhancing Potency: Modifications to the LHS and RHS are made to improve inhibition of both DNA gyrase and topoisomerase IV. acs.orgnih.gov For instance, introducing small fragments like fluorine can have favorable effects. nih.gov

Achieving Balanced Dual-Targeting: A balanced inhibition of both gyrase and topo IV is advantageous for mitigating the development of bacterial resistance. researchgate.net If a mutation arises in one target enzyme, the compound remains effective against the other, preventing a significant increase in the minimum inhibitory concentration (MIC). researchgate.netnih.govnih.gov

Improving Pharmacokinetic Properties: Optimization efforts focus on improving metabolic stability and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. frontiersin.orgnih.gov For example, optimization of a related NBTI series involved increasing molecular rigidity to enhance metabolic stability and improve activity against Gram-negative bacteria, similar to this compound. nih.gov

Reducing Off-Target Effects: A critical aspect of optimization is minimizing activity against unintended targets, such as the hERG potassium channel, to improve the safety profile. nih.govresearchgate.net

Advanced Methodologies in Nbti 5463 Research

Biochemical Characterization of Enzyme Inhibition

Biochemical assays are fundamental to understanding how NBTI-5463 inhibits its target enzymes, the bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These assays provide quantitative data on the inhibitory potency of the compound and offer insights into its specific mechanism of action, which distinguishes it from other classes of topoisomerase inhibitors like fluoroquinolones.

DNA Supercoiling Inhibition Assays

DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA, a process essential for DNA replication and transcription. Assays measuring the inhibition of this supercoiling activity are a primary method for evaluating compounds that target gyrase. In these assays, relaxed circular DNA is incubated with DNA gyrase in the presence of ATP, leading to the formation of supercoiled DNA. The different topological forms of DNA (relaxed, supercoiled, and intermediate forms) can be separated by agarose (B213101) gel electrophoresis.

This compound has been demonstrated to be a potent inhibitor of Escherichia coli DNA gyrase. The concentration of this compound required to inhibit 50% of the supercoiling activity (IC50) has been determined through these assays, showcasing its strong enzymatic inhibition.

CompoundTarget EnzymeAssay TypeIC50 (nM)
This compoundE. coli DNA GyraseDNA Supercoiling Inhibition5
Ciprofloxacin (B1669076)E. coli DNA GyraseDNA Supercoiling Inhibition-

DNA Decatenation Assays

Topoisomerase IV is another bacterial type II topoisomerase that is a key target for antibacterial agents. Its primary role is in the decatenation of daughter chromosomes following DNA replication. DNA decatenation assays utilize catenated DNA networks (interlocked DNA circles) as a substrate. When incubated with topoisomerase IV and ATP, these networks are resolved into individual circular DNA molecules.

The inhibitory activity of this compound against topoisomerase IV is quantified by its ability to prevent this decatenation. Similar to supercoiling assays, the results are visualized using agarose gel electrophoresis, where the large catenated networks migrate much slower than the decatenated products. This compound is a potent inhibitor of E. coli topoisomerase IV, demonstrating a balanced inhibition of both target enzymes. researchgate.net

CompoundTarget EnzymeAssay TypeIC50 (nM)
This compoundE. coli Topoisomerase IVDNA Decatenation2.6
CiprofloxacinE. coli Topoisomerase IVDNA Decatenation-

Cleavable Complex Formation Assays (Demonstration of Absence of Cleavage Complex)

A hallmark of fluoroquinolone antibiotics is their ability to stabilize the "cleavable complex," a transient intermediate in the topoisomerase reaction where the DNA is cleaved and covalently attached to the enzyme. nih.gov This stabilization leads to the accumulation of double-strand DNA breaks, which are toxic to the bacterial cell.

Cleavable complex formation assays are designed to detect this stabilization. In these assays, the enzyme, DNA, and the test compound are incubated together, and the reaction is stopped with a denaturing agent (like sodium dodecyl sulfate) that traps the covalent complex. The resulting DNA (intact, nicked, or linearized) is then analyzed by agarose gel electrophoresis.

Crucially, studies have shown that this compound, in stark contrast to fluoroquinolones like ciprofloxacin, does not result in the formation of a double-strand DNA cleavable complex. nih.govtuwien.ac.at This indicates that this compound inhibits topoisomerase activity at a stage prior to double-strand DNA breakage. nih.gov This mechanistic difference is a key feature of the novel bacterial topoisomerase inhibitor (NBTI) class of compounds. nih.gov Instead of stabilizing the cleaved DNA, this compound engages the topoisomerase-DNA complex before the double-strand break occurs. nih.gov Interestingly, treatment with this compound has been associated with the release of nicked DNA, suggesting a potential for allowing transient single-strand breaks. nih.gov

Genetic and Molecular Biology Techniques for Resistance Profiling

Understanding the mechanisms by which bacteria can develop resistance to a new antibacterial agent is critical for its development. Genetic and molecular biology techniques are employed to select for and characterize resistant mutants, providing insights into the potential for resistance development and the genetic loci involved.

Targeted Mutagenesis and Gene Editing (e.g., Wanner λ Red Recombineering System)

Targeted mutagenesis and gene editing techniques allow for the precise introduction of specific mutations into the bacterial chromosome. This is invaluable for confirming that a particular mutation identified in a resistant mutant is indeed responsible for the resistance phenotype. The Wanner λ Red Recombineering System is a powerful tool for this purpose in E. coli and other bacteria. acs.org This system utilizes the recombination proteins from the bacteriophage λ (Gam, Beta, and Exo) to mediate homologous recombination of a linear DNA fragment with the bacterial chromosome. acs.org

While direct application of the Wanner system to this compound resistance in published literature is not prominent, this methodology is a standard approach for such investigations. For instance, to confirm that a mutation in the gyrA gene confers resistance, a linear DNA fragment containing the mutated gyrA sequence and a selectable marker can be introduced into a susceptible bacterial strain expressing the λ Red proteins. Recombination will replace the wild-type gyrA gene with the mutated version, and the resulting strain can be tested for its susceptibility to this compound. This technique is crucial for deconvoluting the effects of multiple mutations and for definitively linking genotype to phenotype.

Whole-Genome Sequencing of Resistant Mutants

When resistant mutants are selected in the laboratory, whole-genome sequencing (WGS) is a comprehensive and unbiased method to identify all the genetic changes that have occurred in the mutant strain compared to its susceptible parent. This is particularly important for identifying novel resistance mechanisms that might not be anticipated.

In the study of this compound resistance, WGS has been instrumental. For example, in Pseudomonas aeruginosa, initial resistant mutants were found to have mutations not in the topoisomerase genes, but exclusively in the nfxB gene, which is a regulator of the MexCD-OprJ efflux pump system. nih.govnih.gov This finding, enabled by sequencing, highlighted efflux as a primary mechanism of low-level resistance.

Furthermore, WGS of second-step, more highly resistant mutants of P. aeruginosa revealed additional mutations, this time in the gyrA gene at aspartate 82. nih.govnih.gov In E. coli, where resistance was much more difficult to select, WGS of resistant strains generated through multi-step selections was essential to demonstrate that mutations in both DNA gyrase and topoisomerase IV were necessary for a significant increase in the minimum inhibitory concentration (MIC) of this compound. nih.gov

OrganismSelection StepMutated Gene(s)Consequence
P. aeruginosaFirst-stepnfxBIncreased efflux pump expression
P. aeruginosaSecond-stepgyrA (e.g., D82G/E/N)Target modification
E. coliMulti-stepgyrA and parC/parEDual target modification

Quantitative Gene Expression Analysis (e.g., RT-PCR of efflux pump genes)

Research into resistance mechanisms against this compound in Pseudomonas aeruginosa has identified the crucial role of efflux pumps. Studies have shown that initial resistance to this compound arises from mutations exclusively in the nfxB gene. nih.govnih.govnih.gov This gene acts as a negative regulator for the MexCD-OprJ efflux system. nih.govnih.govnih.gov Genetic alterations, such as internal deletions or single-nucleotide changes that introduce premature stop codons, are predicted to cause a loss of function in the NfxB regulator. nih.gov

To confirm the downstream effects of these mutations, quantitative Real-Time PCR (RT-PCR) has been employed. nih.gov This technique allows for the measurement of gene expression levels. Preliminary RT-PCR analyses confirmed that mutations in the nfxB gene lead to the overexpression of the mexCD-oprJ efflux pump operon. nih.gov This upregulation of the efflux pump is a primary mechanism by which P. aeruginosa develops resistance to this compound. nih.gov

Structural Biology Techniques for Understanding Drug-Target Interactions

Cryo-Electron Microscopy Studies of Topoisomerase-DNA-NBTI Complexes

As of the current body of scientific literature, specific cryo-electron microscopy (cryo-EM) studies detailing the structure of this compound in a complex with bacterial topoisomerase and DNA have not been published. This advanced imaging technique, which allows for the high-resolution visualization of biological macromolecules in their near-native state, has not yet been publicly applied to elucidate the specific interactions of this compound with its targets.

X-ray Crystallography for Detailed Ligand-Protein Interaction Analysis

Detailed structural insights into the binding of this compound to its target enzymes, DNA gyrase and topoisomerase IV, through X-ray crystallography have not been specifically published. However, the general mode of inhibition for the broader class of novel bacterial topoisomerase inhibitors (NBTIs) has been informed by structural studies. An X-ray crystal structure of a different NBTI complexed with Staphylococcus aureus gyrase and DNA suggested that these inhibitors engage the topoisomerase target while it is bound to DNA but before the enzyme creates a double-strand break. researchgate.net This binding site is distinct from that of fluoroquinolones. asm.org While this provides a framework for understanding the mechanism of the NBTI class, specific crystallographic data for this compound is not currently available in published literature.

In Vitro Susceptibility Testing Methodologies

Minimum Inhibitory Concentration (MIC) Determinations Against Bacterial Panels

The in vitro potency of this compound has been evaluated against a variety of Gram-negative pathogens through the determination of Minimum Inhibitory Concentration (MIC) values. asm.orgresearchgate.net Susceptibility testing is typically performed in cation-adjusted Mueller-Hinton broth following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). asm.org

This compound has demonstrated promising activity against key Gram-negative bacteria. researchgate.net The compound's efficacy against panels of clinical isolates, including multidrug-resistant (MDR) strains of P. aeruginosa, has been a key focus of research. researchgate.net

OrganismNo. of StrainsCompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli20This compound120.5–4
Levofloxacin (B1675101)≤0.0616≤0.06–32
Cefepime≤0.06>64≤0.06–>64
Klebsiella pneumoniae20This compound4160.5–>64
Levofloxacin0.564≤0.06–>64
Cefepime0.25>64<0.06–>64
Pseudomonas aeruginosa (PAO1)N/AThis compoundN/AN/A0.5

Data derived from studies on key Gram-negative pathogens and the reference strain P. aeruginosa PAO1. asm.orgresearchgate.net

Time-Kill Kinetics Studies

Time-kill assays are performed to understand the pharmacodynamics of an antimicrobial agent, specifically whether it is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) and the rate at which this occurs.

Studies on this compound have demonstrated its bactericidal activity against P. aeruginosa PAO1. asm.orgresearchgate.net In these experiments, the compound showed concentration-dependent killing over an 8-hour period. asm.orgresearchgate.net However, a notable observation was the regrowth of bacteria at the 24-hour time point for concentrations ranging from 1x to 8x the MIC. asm.orgresearchgate.net Analysis of colonies from the regrowth phase indicated that this was due to the selection of resistant mutants during the exposure period. asm.org

Q & A

Q. What is the primary mechanism of action of NBTI-5463 against Gram-negative bacteria?

this compound inhibits bacterial DNA gyrase and topoisomerase IV without forming a double-strand DNA cleavable complex, distinguishing it from fluoroquinolones. This dual inhibition disrupts DNA replication and repair, leading to bactericidal effects. Enzymatic assays confirm its competitive binding at the ATPase domain, with IC₅₀ values in the nanomolar range for E. coli gyrase .

Q. What experimental models are recommended for assessing this compound's in vivo efficacy?

Key models include neutropenic murine thigh infections (P. aeruginosa), lung infection models (K. pneumoniae), and ascending urinary tract infection models. These should incorporate pharmacokinetic/pharmacodynamic (PK/PD) indices like %T > MIC and AUC/MIC ratios to correlate exposure with efficacy. Dose-ranging studies (10–100 mg/kg) are critical for establishing therapeutic windows .

Q. How should researchers address variability in this compound's MIC values across bacterial strains?

Standardize testing using CLSI broth microdilution methods with cation-adjusted Mueller-Hinton II media. Include efflux pump-deficient mutants (e.g., P. aeruginosa ΔmexAB-oprM) to isolate resistance mechanisms. Triplicate biological replicates and statistical analysis (e.g., ANOVA with post-hoc tests) are essential to account for methodological variance .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in this compound's bactericidal vs. bacteriostatic activity reports?

Conduct time-kill assays under controlled inoculum sizes (10⁵–10⁷ CFU/mL) with frequent sampling (0–24 hours). Compare outcomes in nutrient-rich vs. minimal media to identify condition-dependent activity. Use isogenic strains with mutations in nfxB (efflux regulator) or gyrA (quinolone resistance) to clarify mechanism-specific effects .

Q. How does this compound's resistance mutation frequency compare to other topoisomerase inhibitors?

Mutation frequencies for this compound in P. aeruginosa (1.8×10⁻⁷ at 2× MIC) are significantly lower than those for levofloxacin (10⁻⁶–10⁻⁵) and earlier NBTIs (e.g., 6.7×10⁻⁷ for compound 2 in S. aureus). Use fluctuation assays with >20 replicate cultures and Luria-Delbrück analysis to quantify spontaneous resistance rates rigorously .

Q. What integrated approaches validate this compound's target engagement in complex biological systems?

Combine cryo-EM structural data of this compound bound to E. coli gyrase with whole-genome sequencing of resistant mutants. Employ chemical proteomics (e.g., thermal shift assays) to confirm binding specificity. Cross-validate findings using in silico docking simulations (Autodock Vina) and free-energy perturbation calculations .

Q. How should researchers design studies to evaluate this compound's synergy with β-lactams or efflux pump inhibitors?

Use checkerboard assays with fractional inhibitory concentration (FIC) indices, testing combinations across 8×2 dose matrices. Prioritize efflux inhibitors like PAβN for Gram-negative strains. Include time-lapse microscopy to visualize synergy in biofilm eradication. Statistical synergy (FIC ≤0.5) must be confirmed with Bliss independence models .

Methodological Guidance

  • Experimental Replication : For in vitro studies, include ≥3 biological replicates with technical duplicates to distinguish biological variability from assay noise .
  • Data Contradiction Analysis : Apply contradiction frameworks (e.g., identifying principal vs. secondary contradictions in resistance mechanisms) by mapping mutant genotypes to phenotypic susceptibility profiles .
  • Literature Synthesis : Use systematic review tools (PRISMA guidelines) to aggregate this compound data, prioritizing peer-reviewed studies with full experimental disclosure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.